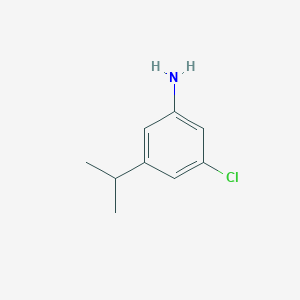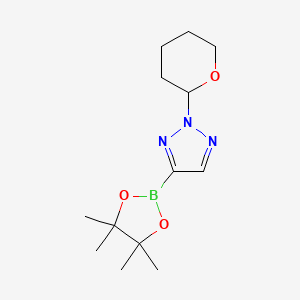
3-chloro-5-(propan-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-5-(propan-2-yl)aniline is a chemical compound that belongs to the class of organic compounds known as anilines . Anilines are organic compounds that contain an amino group (-NH2) attached to a phenyl group . The compound is used in various chemical reactions due to its unique properties .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves complex chemical reactions. For instance, the synthesis of 1,2,4-triazole derivatives, which are structurally similar to this compound, involves the use of spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . Another example is the synthesis of aniline derivatives, which involves reactions with alkyl halides .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered heterocyclic moiety . This moiety contains three carbon atoms and two nitrogen atoms . The structure of this compound and similar compounds can be confirmed using various spectroscopic techniques .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For example, aniline, a compound similar to this compound, can react with alkyl halides to form a mixture of secondary amines, tertiary amines, and quaternary salts . It can also react with acid chlorides and acid anhydrides in the presence of pyridine to form anilides .Aplicaciones Científicas De Investigación
3-Chloro-5-(propan-2-yl)aniline is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, for the preparation of amides, nitriles, and other compounds. It can also be used as a catalyst in the synthesis of drugs and other compounds. In addition, this compound is used in the synthesis of dyes and fragrances, and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(propan-2-yl)aniline is not fully understood. However, it is believed that the compound acts as an electron-withdrawing group, which can affect the reactivity of other molecules. It is also believed that the compound can act as an acid, which may be responsible for its catalytic activity in the synthesis of certain compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is known that the compound is toxic when ingested, and can cause irritation to the skin and eyes. It is also known to be a potential carcinogen, and has been linked to liver and kidney damage in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Chloro-5-(propan-2-yl)aniline has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. It is also relatively stable, and can be stored at room temperature without degradation. However, this compound is highly toxic and can cause skin and eye irritation. It is also a potential carcinogen, and should be handled with care.
Direcciones Futuras
There are several potential future directions for 3-Chloro-5-(propan-2-yl)aniline research. One potential direction is to further explore its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in the pharmaceutical and chemical industries. Finally, further research could be conducted to explore its potential use as a catalyst in organic synthesis, and to develop more efficient and cost-effective methods for its synthesis.
Métodos De Síntesis
3-Chloro-5-(propan-2-yl)aniline can be synthesized in several ways, depending on the desired product. The most common method is the reaction of aniline with propionaldehyde in the presence of hydrochloric acid. This reaction produces a mixture of this compound and 3-chloro-1-propanol. The latter can be separated from the former by distillation. Other methods of synthesis include the reaction of aniline with propanoyl chloride in the presence of a base, or the reaction of aniline with chloroacetyl chloride in the presence of a base.
Safety and Hazards
Propiedades
IUPAC Name |
3-chloro-5-propan-2-ylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFYWIAARRIPEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369887-46-6 |
Source


|
| Record name | 3-chloro-5-(propan-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


